(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS No.: 1172552-91-8
Cat. No.: VC7598290
Molecular Formula: C19H18F2N6O
Molecular Weight: 384.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172552-91-8 |
|---|---|
| Molecular Formula | C19H18F2N6O |
| Molecular Weight | 384.391 |
| IUPAC Name | (2,4-difluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18F2N6O/c1-13-23-17(12-18(24-13)27-6-2-5-22-27)25-7-9-26(10-8-25)19(28)15-4-3-14(20)11-16(15)21/h2-6,11-12H,7-10H2,1H3 |
| Standard InChI Key | ZKZRASMWLGSYQK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Introduction
(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound featuring a difluorophenyl group, a piperazine moiety, and a pyrimidine ring substituted with a pyrazole. This structural combination suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
Synthesis and Potential Applications
The synthesis of this compound typically involves multiple steps, often starting with the preparation of the pyrimidine and pyrazole components, followed by their integration into the piperazine framework. While detailed synthesis protocols are not readily available in the literature, studies on similar compounds suggest that such processes can be complex and require precise conditions.
Potential Applications
Given its structural complexity, this compound may exhibit significant biological activities, particularly in pharmacology. Its potential interactions with biological pathways could make it a candidate for drug development, although specific applications or efficacy data are not yet widely reported.
Comparison with Similar Compounds
Several compounds share structural similarities with (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | Similar piperazine structure; different functional group | Contains a carboxamide group instead of a methanone group |
| 4-(2,3-difluorophenyl)-2-methyl-6-[4-(pyridin-2-yl)piperazin] | Contains pyridine instead of pyrimidine; different molecular weight | Features a pyridine ring and a different fluorination pattern |
| 2-(4-chlorophenyl)-N-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide | Chlorinated variant; offers insights into halogen effects on activity | Replaces fluorine with chlorine and includes an acetamide group |
Research and Development Challenges
Research on this compound is likely in its early stages, with limited publicly available data. The lack of extensive literature may be due to confidentiality agreements or ongoing research not yet published. Further studies are needed to fully understand its biological activities and potential therapeutic applications.
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